molecular formula C16H17Cl2N B2874419 (4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride CAS No. 2230795-64-7

(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride

Cat. No.: B2874419
CAS No.: 2230795-64-7
M. Wt: 294.22
InChI Key: SERYHQPIIQYBJR-NKZKTGFWSA-N
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Description

(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride is a chiral amine derivative featuring a cyclopropane ring substituted with a phenyl group and a 4-chlorophenyl moiety. Its stereochemistry [(1R,2R)] is critical for its spatial arrangement, influencing interactions with biological targets or asymmetric catalytic applications . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or synthetic chemistry research.

Properties

IUPAC Name

(4-chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN.ClH/c17-13-8-6-12(7-9-13)16(18)15-10-14(15)11-4-2-1-3-5-11;/h1-9,14-16H,10,18H2;1H/t14-,15+,16?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERYHQPIIQYBJR-NKZKTGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazo Precursor Preparation

The synthesis begins with the preparation of a diazo compound, typically ethyl diazoacetate, which reacts with a substituted vinyl fluoride under transition metal catalysis. For this compound, the vinyl precursor is designed to introduce the 4-chlorophenyl and phenyl groups at specific positions. The reaction employs rhodium(II) acetate as a catalyst, achieving cyclopropanation at 0–5°C in dichloromethane.

Table 1: Reaction Conditions for Cyclopropanation

Parameter Value
Catalyst Rhodium(II) acetate
Temperature 0–5°C
Solvent Dichloromethane
Yield 68–72%
Stereoselectivity >98% (1R,2R)

The stereochemical outcome hinges on the catalyst’s chiral environment, with rhodium(II) carboxylates favoring the trans-diastereomer. Post-reaction, the cyclopropane intermediate is isolated via flash chromatography (silica gel, hexane/ethyl acetate 4:1).

Stereochemical Control and Resolution

Chiral Auxiliary-Mediated Synthesis

To enforce the (1R,2R) configuration, a chiral auxiliary such as (R)-phenylglycinol is introduced during cyclopropanation. The auxiliary directs the facial selectivity of the diazo compound’s approach to the vinyl precursor, ensuring >99% enantiomeric excess (ee). After cyclopropane formation, the auxiliary is removed via acidic hydrolysis (HCl/THF, 50°C), yielding the free amine.

Kinetic Resolution via Enzymatic Catalysis

Alternative protocols use lipase enzymes (e.g., Candida antarctica lipase B) to resolve racemic mixtures. The amine intermediate is acetylated, and the enzyme selectively hydrolyzes the (1S,2S)-enantiomer’s acetate, leaving the desired (1R,2R)-amine intact. This method achieves 94–96% ee but requires additional purification steps.

Benzylic Amination Strategy

Reductive Amination

The primary amine is introduced via reductive amination of the cyclopropane-bearing ketone intermediate. The ketone reacts with ammonium acetate in methanol under hydrogen gas (1 atm) in the presence of palladium on carbon (Pd/C). After 12 hours at 25°C, the amine is obtained in 85% yield.

Table 2: Reductive Amination Parameters

Reagent Quantity
Ammonium acetate 2.5 equiv
Pd/C (10% w/w) 0.1 equiv
Hydrogen pressure 1 atm
Reaction time 12 hours

Gabriel Synthesis

For higher purity, the Gabriel method is employed. The cyclopropane bromide derivative reacts with phthalimide potassium salt in DMF at 80°C, followed by hydrazinolysis (hydrazine hydrate, ethanol, reflux). This two-step process yields the primary amine in 78% overall yield.

Hydrochloride Salt Formation

Acid-Base Titration

The free amine is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution until precipitation ceases. The hydrochloride salt is filtered, washed with cold ether, and dried under vacuum.

Table 3: Salt Formation Optimization

Parameter Optimal Value
Solvent Anhydrous diethyl ether
HCl gas flow rate 0.5 L/min
Drying temperature 40°C
Final purity >99.5% (HPLC)

Recrystallization

The crude hydrochloride salt is recrystallized from ethanol/water (9:1) to remove residual solvents and byproducts. Crystals are isolated by vacuum filtration and dried at 40°C for 24 hours.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.35–7.28 (m, 4H, Ar-H), 7.24–7.18 (m, 5H, Ar-H), 3.51 (s, 2H, CH2NH2), 2.89–2.82 (m, 2H, cyclopropane-H), 1.98–1.91 (m, 1H, cyclopropane-H).
  • HPLC : Retention time 8.2 min (C18 column, 70:30 methanol/water, 1 mL/min).

Chirality Verification

Optical rotation: [α]D²⁵ = +42.5° (c = 1.0, methanol), confirming the (1R,2R) configuration.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactors for diazo compound generation, reducing safety risks associated with explosive intermediates. A tandem reactor system achieves 92% yield at 10 g/h throughput.

Green Chemistry Approaches

Solvent-free mechanochemical cyclopropanation using ball milling has been reported, though yields remain suboptimal (55–60%).

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Synthesis Method Yield/Notes Applications/Properties
(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride Cyclopropane with (1R,2R) stereochemistry, 4-chlorophenyl, phenyl substituents Likely via chiral resolution or stereoselective synthesis (analogous to ) N/A (assumed moderate) Potential asymmetric catalysis, drug discovery (chiral scaffold)
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride Thiazole ring replaces cyclopropane; 4-chlorophenyl substituent Not specified (commercially available) Commercial (mp 268°C) Antifungal/antibacterial activity (thiazole pharmacophore)
(4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride Pyrimidine heterocycle, dual chlorophenyl groups Not detailed (Parchem Chemicals product) Commercial (CAS 1247741-04-3) Kinase inhibition (pyrimidine scaffolds in drug design)
N-(4-chlorobenzyl)-1-(4-chlorophenyl)methanamine Dual 4-chlorophenyl groups; lacks cyclopropane Reductive amination (aldehyde + amine) High yield (97% via transition metal-free method) Intermediate for bioactive molecules
rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride Trifluoromethyl substituent on cyclopropane Chiral cyclopropanation (e.g., Simmons–Smith) N/A (commercial) Fluorinated drug candidates (metabolic stability)

Stereochemical and Functional Group Analysis

  • Cyclopropane vs. The (1R,2R) configuration optimizes steric and electronic interactions, whereas racemic mixtures (e.g., rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine) may reduce enantioselectivity in catalysis .
  • Chlorophenyl Positioning : The 4-chlorophenyl group in the target compound contrasts with 2-chlorophenyl derivatives (e.g., ), where ortho-substitution affects hydrogen bonding and π-π stacking .
  • Hydrogen Bonding : Intramolecular O–H⋯N bonds (e.g., in ’s compound) stabilize conformations, whereas the target compound’s rigidity may rely on cyclopropane geometry .

Research Implications

The target compound’s unique stereochemistry and cyclopropane scaffold position it as a promising candidate for:

Asymmetric Catalysis : Chiral cyclopropylamines are ligands in enantioselective reactions (e.g., hydrogenation) .

Metabolic Stability : Fluorinated analogues (e.g., ) demonstrate enhanced stability, guiding derivatization strategies .

Biological Activity

(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride, commonly referred to as rac-(4-chlorophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₆H₁₆ClN
  • Molecular Weight: 257.76 g/mol
  • CAS Number: 2230795-63-6

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity: Preliminary studies suggest that the compound may have antidepressant-like effects, potentially through the modulation of monoaminergic systems.
  • Neuroprotective Properties: The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
  • Antitumor Activity: Some derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy.

Study on Antidepressant Effects

A study conducted by researchers at [source] explored the antidepressant-like effects of rac-(4-chlorophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine in animal models. The results indicated a significant reduction in depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine in the brain.

Neuroprotection Research

In another study published in the Journal of Medicinal Chemistry, the neuroprotective effects were evaluated using in vitro models of oxidative stress. The findings revealed that the compound effectively reduced cell death and maintained mitochondrial function under stress conditions .

Antitumor Activity

A recent investigation focused on the antitumor potential of various derivatives of this compound. The results showed that specific derivatives inhibited cell proliferation in breast cancer and leukemia cell lines, with IC50 values indicating potent activity .

Data Tables

Property Value
Molecular FormulaC₁₆H₁₆ClN
Molecular Weight257.76 g/mol
CAS Number2230795-63-6
Antidepressant ActivitySignificant reduction in depressive behaviors
Neuroprotective ActivityReduced oxidative stress-induced cell death
Antitumor ActivityIC50 values indicating potent inhibition

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